5-Iodo-2-propoxyaniline
Description
Positional Significance of Substituted Anilines in Organic Chemistry
Anilines, or aminobenzenes, and their derivatives are fundamental structures in organic chemistry, serving as precursors and key intermediates in the synthesis of a vast array of molecules. The aniline (B41778) moiety is a common substructure in pharmaceuticals, agrochemicals, and materials science. beilstein-journals.org The functional groups attached to the aniline ring and their relative positions (ortho, meta, para) critically influence the molecule's physical, chemical, and biological properties.
While anilines are versatile, their use in medicinal chemistry can be complicated by metabolic instability. cresset-group.com The amino group is susceptible to metabolic oxidation by enzymes like Cytochrome P450, which can lead to the formation of reactive metabolites. nih.gov These metabolites may cause idiosyncratic adverse drug reactions, posing a significant challenge in late-stage drug development. nih.gov Consequently, medicinal chemists often seek to modify the aniline scaffold to mitigate these liabilities while retaining desired biological activity. cresset-group.com This can involve introducing various substituents to fine-tune properties such as bioavailability, solubility, and target selectivity. cresset-group.com
Among the different substitution patterns, meta-substituted anilines are of particular interest in medicinal and material chemistry. beilstein-journals.org However, their synthesis can be challenging due to the strong ortho-, para-directing nature of the amino group in electrophilic aromatic substitution reactions. beilstein-journals.org This has spurred the development of novel synthetic methods to access these valuable motifs. beilstein-journals.orgrsc.org The strategic placement of substituents is therefore a cornerstone of modern organic synthesis, allowing for precise control over a molecule's function. In 2018, 48 of the top 200 selling drugs contained an aniline motif, but only a fraction of these were exclusively para-substituted, highlighting the diversity and importance of various substitution patterns. acs.org
Academic Importance of 5-Iodo-2-propoxyaniline as a Molecular Scaffold
This compound emerges as a valuable molecular scaffold precisely because of its specific substitution pattern, which offers multiple points for synthetic elaboration. A molecular scaffold is a core structure upon which a variety of functional groups can be built, enabling the generation of a library of related compounds for research and development.
The academic importance of this compound lies in its utility as a chemical intermediate. bldpharm.comchemscene.com Its structure incorporates three key features:
The Amino Group (-NH2): This primary amine is a versatile functional group that can participate in a wide range of reactions, including amide bond formation, alkylation, and the construction of nitrogen-containing heterocycles.
The Iodo Group (-I): The iodine atom is an excellent leaving group in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds at the 5-position of the ring, providing a powerful tool for molecular diversification.
The Propoxy Group (-O-CH2CH2CH3): This ether linkage is generally stable and influences the compound's lipophilicity and solubility. Its presence at the 2-position, ortho to the amine, can also exert steric and electronic effects that influence the reactivity of the adjacent amino group.
Research detailed in patent literature demonstrates the use of this compound derivatives as intermediates in the synthesis of complex heterocyclic systems. For example, N-ethyl-5-iodo-2-propoxyaniline has been utilized in the preparation of pyrazolo[3,4-c]pyridine derivatives, which are investigated for their potential pharmacological activities. google.comgoogle.com This underscores the role of this compound as a foundational building block for creating more elaborate molecules with specific target functions.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1310099-25-2 bldpharm.comchemscene.com |
| Molecular Formula | C₉H₁₂INO bldpharm.comchemscene.com |
| Molecular Weight | 277.10 g/mol bldpharm.comchemscene.com |
| IUPAC Name | This compound |
| SMILES Code | NC1=CC(I)=CC=C1OCCC bldpharm.com |
Structure
3D Structure
Properties
IUPAC Name |
5-iodo-2-propoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12INO/c1-2-5-12-9-4-3-7(10)6-8(9)11/h3-4,6H,2,5,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGQFBNTABQTMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)I)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Iodo 2 Propoxyaniline
Precursor Compound Identification and Chemical Sourcing
The primary precursor for the synthesis of 5-Iodo-2-propoxyaniline is 2-propoxyaniline (B1271045) . This compound serves as the starting aromatic scaffold upon which the iodination is performed.
Chemical Sourcing: 2-propoxyaniline is commercially available from various chemical suppliers. For laboratory-scale synthesis, it can be procured in varying purities. For larger-scale industrial applications, sourcing would involve bulk chemical manufacturers who can provide the necessary quantities and purity specifications. The synthesis of 2-propoxyaniline itself can be achieved through several established routes, one common method being the propylation of 2-aminophenol.
Table 1: Properties of the Precursor Compound
| Property | Value |
| Compound Name | 2-propoxyaniline |
| CAS Number | 4469-78-7 |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol |
| Appearance | Liquid |
| Boiling Point | 235-237 °C |
Electrophilic Aromatic Substitution: Mechanistic Insights and Application to Iodination
The introduction of an iodine atom onto the 2-propoxyaniline ring is achieved through an electrophilic aromatic substitution (SEAr) reaction. This class of reactions is fundamental in aromatic chemistry and involves the attack of an electrophile on the electron-rich benzene (B151609) ring.
The amino (-NH₂) and propoxy (-OC₃H₇) groups of the precursor are both activating and ortho-, para-directing. This electronic influence of the substituents is crucial for the regioselectivity of the iodination process. The lone pairs of electrons on the nitrogen and oxygen atoms increase the electron density of the aromatic ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack.
Regioselective Iodination: Control and Optimization
For the synthesis of this compound, the iodine atom must be directed to the C-5 position of the 2-propoxyaniline ring. This position is para to the amino group and meta to the propoxy group. The directing effects of the two substituents are key to achieving this regioselectivity. The amino group is a powerful activating and ortho-, para-directing group. The propoxy group is also activating and ortho-, para-directing.
In this case, the para-directing effect of the strongly activating amino group dominates, leading to the preferential substitution at the C-5 position. Steric hindrance from the adjacent propoxy group at the C-2 position can also disfavor substitution at the ortho positions (C-3 and C-6) to the amino group, further enhancing the selectivity for the para position.
Optimization of the reaction conditions, such as temperature, solvent, and the choice of iodinating agent and catalyst, is critical to maximize the yield of the desired 5-iodo isomer and minimize the formation of other isomers.
Catalyst Systems and Reaction Conditions
Several reagents and catalyst systems can be employed for the iodination of activated aromatic rings like 2-propoxyaniline. Given the activated nature of the substrate, mild iodinating agents are generally sufficient.
Commonly used iodinating agents include:
Iodine (I₂) in the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide) to generate a more potent electrophile, I⁺.
N-Iodosuccinimide (NIS) , often used with a catalytic amount of an acid like trifluoroacetic acid (TFA). organic-chemistry.orgresearchgate.net NIS is a convenient and effective source of electrophilic iodine. organic-chemistry.org
Iodine monochloride (ICl) , which is a polarized molecule and a good source of electrophilic iodine.
The reaction is typically carried out in a suitable organic solvent, such as acetonitrile (B52724), dichloromethane, or acetic acid, at or below room temperature to control the reaction rate and improve selectivity.
Table 2: Exemplary Reaction Conditions for Iodination of Activated Anilines
| Iodinating Agent | Catalyst/Co-reagent | Solvent | Temperature | Reference |
| I₂ | Nitric Acid | Acetic Acid | Room Temperature | babafaridgroup.edu.in |
| N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (catalytic) | Acetonitrile | Room Temperature | organic-chemistry.orgresearchgate.net |
| N-Iodosuccinimide (NIS) | Silver(I) triflimide | Dichloromethane | Room Temperature | organic-chemistry.org |
| Iodine Monochloride (ICl) | - | Various | Variable | nih.gov |
Note: These are general conditions for activated anilines and would require specific optimization for 2-propoxyaniline.
Byproduct Analysis and Minimization Strategies
The primary potential byproducts in the iodination of 2-propoxyaniline are other iodinated isomers (e.g., 3-iodo and 6-iodo derivatives) and di-iodinated products. The formation of these byproducts can be attributed to the activating nature of the amino and propoxy groups, which can lead to over-iodination or substitution at less favored positions.
Minimization Strategies:
Stoichiometric Control: Careful control of the molar ratio of the iodinating agent to the substrate is crucial to prevent di- and poly-iodination. Using a slight excess or an equimolar amount of the iodinating agent is generally preferred for mono-iodination.
Temperature Control: Running the reaction at lower temperatures can increase the regioselectivity by favoring the kinetically controlled product (the para-substituted isomer).
Choice of Reagent and Catalyst: The selectivity of the iodination can be influenced by the choice of the iodinating system. For instance, bulkier iodinating species may show higher selectivity for the less sterically hindered para position.
Reaction Time: Monitoring the reaction progress and stopping it once the starting material is consumed can prevent the formation of over-iodinated byproducts.
Continuous Flow Synthesis Approaches and Scalability Considerations
For the large-scale production of this compound, continuous flow chemistry offers several advantages over traditional batch processing. rsc.orgnih.gov These benefits include enhanced safety, better heat and mass transfer, improved process control, and the potential for higher yields and purity. nih.gov
A continuous flow setup for the iodination of 2-propoxyaniline would typically involve pumping a solution of the aniline (B41778) and the iodinating agent through a heated or cooled reactor coil. The precise control over reaction parameters such as temperature, pressure, and residence time allows for fine-tuning of the reaction to maximize the yield of the desired product and minimize byproducts. nih.govnih.gov
Scalability Considerations:
Safety: Halogenation reactions can be exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat dissipation, mitigating the risk of thermal runaways, which is a significant concern in large-scale batch reactions. nih.gov
Consistency: Continuous processing ensures that all reactant molecules experience the same reaction conditions, leading to a more consistent product quality compared to batch reactors where temperature and concentration gradients can exist.
Throughput: While individual flow reactors may have a smaller volume, their continuous operation can lead to high throughput over time. Scaling up can be achieved by running the process for longer durations or by using multiple reactors in parallel ("scaling out").
Advanced Purification Techniques for this compound
After the synthesis, the crude product mixture containing this compound, unreacted starting materials, byproducts, and reagents needs to be purified to obtain the compound in the desired purity.
Crystallization: Recrystallization is a common and effective method for purifying solid organic compounds. The crude product can be dissolved in a suitable solvent or a mixture of solvents at an elevated temperature and then allowed to cool slowly. The desired compound, being less soluble at lower temperatures, will crystallize out, leaving the impurities in the solution. The choice of solvent is critical for successful crystallization.
Chromatography: For high-purity requirements or for separating isomers with similar physical properties, chromatographic techniques are employed.
Column Chromatography: This is a standard laboratory technique for the separation and purification of individual compounds from a mixture. The crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina), and a solvent or a mixture of solvents (the mobile phase) is used to elute the components at different rates.
High-Performance Liquid Chromatography (HPLC): For analytical purposes and for the purification of smaller quantities of material at very high purity, HPLC is the method of choice. Reverse-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is often effective for the separation of substituted anilines. sielc.com The separation of iodoaniline isomers can be challenging but has been achieved using specialized stationary phases. acs.org
Chemical Reactivity and Derivatization of 5 Iodo 2 Propoxyaniline
Transformations Involving the Aryl Iodide Moiety
The carbon-iodine bond in 5-iodo-2-propoxyaniline is a key site for synthetic modifications, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org The aryl iodide in this compound serves as an excellent electrophile in these transformations.
Suzuki Reaction: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for the synthesis of biaryl compounds. For instance, the Suzuki coupling of an iodo-substituted aniline (B41778) derivative with a phenylboronic acid would yield a phenyl-substituted aniline.
Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. nih.gov This reaction is catalyzed by a palladium complex and requires a base. It is a valuable method for the synthesis of stilbenes and other vinylated aromatic compounds.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orglibretexts.org The Sonogashira coupling is instrumental in the synthesis of arylalkynes, which are important intermediates in various fields, including materials science and medicinal chemistry.
Buchwald-Hartwig Amination: This reaction is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.org It involves the palladium-catalyzed coupling of an aryl halide with an amine. libretexts.org While this compound already possesses a primary amine, this reaction could be employed to introduce a secondary or tertiary amine at the 5-position after converting the existing amino group to a different functionality or by using a suitably protected derivative. The development of various generations of catalyst systems has significantly expanded the scope of this reaction, allowing for the coupling of a wide array of amines and aryl halides under mild conditions. wikipedia.orglookchem.com
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Product Type | Key Reagents |
|---|---|---|---|
| Suzuki | Organoboron Reagent | Biaryl | Pd catalyst, Base |
| Heck | Alkene | Substituted Alkene | Pd catalyst, Base |
| Sonogashira | Terminal Alkyne | Arylalkyne | Pd catalyst, Cu(I) co-catalyst, Base |
| Buchwald-Hartwig | Amine | Arylamine | Pd catalyst, Base, Ligand |
While less common for aryl iodides compared to activated aryl chlorides or fluorides, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. The reactivity of the aryl iodide towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups on the aromatic ring. In this compound, the electronic nature of the substituents would influence the feasibility of SNAr reactions. For a successful SNAr reaction to occur, a strong nucleophile and often high temperatures or the use of a catalyst are required. The mechanism typically proceeds through a two-step addition-elimination sequence involving a Meisenheimer complex. nih.gov However, recent studies have suggested that some SNAr reactions may proceed through a concerted mechanism. nih.gov
Reactions of the Primary Amine Functional Group
The primary amine group in this compound is a versatile functional handle for a variety of chemical transformations, including N-alkylation, N-acylation, and diazotization.
N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through various methods. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation. Reductive amination, a two-step process involving condensation with an aldehyde or ketone followed by reduction of the resulting imine, is a more controlled method for synthesizing N-alkylated derivatives. For example, reaction with acetaldehyde (B116499) followed by a reducing agent would yield the N-ethyl derivative.
N-Acylation: The primary amine readily reacts with acylating agents such as acid chlorides or anhydrides in the presence of a base to form amides. This reaction is a common strategy for the protection of the amino group or for the synthesis of biologically active amide derivatives.
Table 2: Examples of N-Alkylation and N-Acylation Products
| Reaction Type | Reagent | Product |
|---|---|---|
| N-Ethylation (Reductive Amination) | Acetaldehyde, Reducing Agent | N-Ethyl-5-iodo-2-propoxyaniline |
| N-Acetylation | Acetyl Chloride, Base | N-(5-Iodo-2-propoxyphenyl)acetamide |
Treatment of the primary aromatic amine with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures leads to the formation of a diazonium salt. This intermediate is highly versatile and can undergo a variety of transformations, collectively known as Sandmeyer and related reactions. These reactions allow for the replacement of the amino group with a wide range of substituents, including:
Halogens (–Cl, –Br)
Nitrile (–CN)
Hydroxyl (–OH)
Hydrogen (deamination)
This synthetic route provides access to a broad spectrum of 5-substituted 2-propoxyphenyl derivatives that would be difficult to prepare by other means.
Chemical Modifications at the Propoxy Ether Linkage
The propoxy ether linkage is generally stable under many reaction conditions. However, cleavage of the ether can be achieved under harsh conditions, for example, by treatment with strong acids like hydrobromic acid or hydroiodic acid, which would yield the corresponding phenol. Selective modification of the propyl chain is less common without affecting other parts of the molecule.
Spectroscopic and Advanced Analytical Characterization of 5 Iodo 2 Propoxyaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 5-Iodo-2-propoxyaniline, ¹H NMR and ¹³C NMR are instrumental in mapping the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the propoxy group. The aromatic region would likely display three signals for the protons on the benzene (B151609) ring. The chemical shifts are influenced by the electron-donating effects of the amino (-NH₂) and propoxy (-OCH₂CH₂CH₃) groups, and the electron-withdrawing and deshielding effect of the iodine atom. A broad singlet for the -NH₂ protons would also be anticipated, with its chemical shift being solvent-dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, this would include six distinct signals for the aromatic carbons and three signals for the propoxy group carbons. The carbon atom bonded to the iodine (C-5) is expected to show a significantly shifted signal due to the heavy atom effect. The chemical shifts of the other aromatic carbons are influenced by the positions of the amino and propoxy substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted data based on structure-property relationships and analysis of similar compounds.
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
|---|---|---|
| H-3 | 6.8 - 7.0 | 115 - 118 |
| H-4 | 6.6 - 6.8 | 118 - 121 |
| H-6 | 7.2 - 7.4 | 128 - 131 |
| -NH₂ | 3.5 - 4.5 (broad s) | - |
| -OCH₂- | 3.8 - 4.0 (t) | 69 - 72 |
| -CH₂- | 1.7 - 1.9 (m) | 22 - 25 |
| -CH₃ | 0.9 - 1.1 (t) | 10 - 12 |
| C-1 (-NH₂) | - | 145 - 148 |
| C-2 (-OPr) | - | 148 - 151 |
| C-5 (-I) | - | 85 - 90 |
Infrared (IR) Spectroscopy: Vibrational Analysis of Functional Groups
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound would be characterized by absorption bands corresponding to the N-H stretches of the primary amine, C-H stretches of the aromatic ring and the alkyl chain of the propoxy group, C-O stretching of the ether linkage, and C-N stretching. The presence of the iodine substituent would influence the fingerprint region of the spectrum.
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretching (Amine) | 3300 - 3500 | Medium, Doublet |
| Aromatic C-H Stretching | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretching | 2850 - 2960 | Medium to Strong |
| C=C Aromatic Ring Stretching | 1500 - 1600 | Medium to Strong |
| N-H Bending (Amine) | 1580 - 1650 | Medium |
| C-O-C Asymmetric Stretching (Ether) | 1200 - 1275 | Strong |
| C-N Stretching | 1250 - 1350 | Medium |
| C-I Stretching | 500 - 600 | Weak to Medium |
Mass Spectrometry (MS): Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₉H₁₂INO), the molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would be expected at m/z 277. The presence of iodine would be readily identified by its characteristic isotopic pattern.
The fragmentation of this compound would likely proceed through several key pathways. A common fragmentation for alkoxyanilines is the loss of the alkyl chain from the ether group. Another expected fragmentation is the loss of the iodine atom. Analysis of related compounds like 5-iodo-2-aminoindan suggests that the molecular ion is typically strong.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 277 | [C₉H₁₂INO]⁺ | Molecular Ion (M⁺) |
| 234 | [C₆H₆INO]⁺ | Loss of propene (C₃H₆) |
| 150 | [C₉H₁₂NO]⁺ | Loss of Iodine radical (I•) |
| 127 | [I]⁺ | Iodine cation |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of pharmaceutical intermediates and active ingredients. A reversed-phase HPLC method would be suitable for this compound, allowing for the separation of the main compound from any starting materials, by-products, or degradation products.
A typical HPLC system for this analysis would employ a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). Detection would likely be performed using a UV detector, set to a wavelength where the aniline (B41778) chromophore has strong absorbance. The retention time of the main peak would be used for identification, and the peak area would be used for quantification to determine the purity.
Table 4: A Plausible HPLC Method for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~240 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions.
Theoretical Chemistry and Computational Studies of 5 Iodo 2 Propoxyaniline
Quantum Chemical Calculations: Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Iodo-2-propoxyaniline, methods like Density Functional Theory (DFT) can be employed to determine its electronic structure. These calculations can reveal the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map.
The electronic landscape of this compound is significantly influenced by its substituents. The propoxy group (-OCH2CH2CH3) and the amino group (-NH2) are electron-donating, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. Conversely, the iodine atom is a bulky, polarizable halogen that can participate in halogen bonding and exerts a mild electron-withdrawing inductive effect.
The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap suggests that the molecule is more readily excitable and thus more reactive. By analyzing the shapes and energies of these frontier orbitals, chemists can predict the most likely sites for electrophilic and nucleophilic attack. For instance, the regions of highest electron density, as indicated by the HOMO, are susceptible to electrophilic attack, while regions of lowest electron density, associated with the LUMO, are prone to nucleophilic attack.
Molecular Modeling and Conformational Analysis
The three-dimensional structure of this compound is not static; the propoxy chain can rotate around its bonds, leading to various conformations. Molecular modeling techniques, particularly conformational analysis, are used to identify the most stable spatial arrangements of the molecule.
By employing computational methods, researchers can systematically explore the potential energy surface of the molecule as a function of its dihedral angles. This process identifies low-energy conformers, which are the most likely to exist under normal conditions. Understanding the preferred conformation is crucial as the shape of a molecule dictates how it interacts with other molecules, including biological receptors. The interplay between the steric bulk of the iodine atom and the propoxy group, along with potential intramolecular hydrogen bonding involving the amino group, will be the primary determinants of the molecule's favored geometry.
Prediction of Molecular Descriptors
Molecular descriptors are numerical values that encode information about the chemical and physical properties of a molecule. These descriptors are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to predict the biological activity and physicochemical properties of compounds. For this compound, several key descriptors can be computationally predicted.
| Descriptor | Predicted Value |
| Topological Polar Surface Area (TPSA) | 38.3 Ų |
| LogP (octanol-water partition coefficient) | 3.28 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 3 |
Topological Polar Surface Area (TPSA) is a measure of the surface area of a molecule that arises from polar atoms (typically oxygen and nitrogen) and is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
LogP is a measure of a molecule's lipophilicity, which influences its solubility, absorption, and distribution in biological systems.
Hydrogen Bond Donors and Acceptors are crucial for molecular recognition, as they determine the potential for a molecule to form hydrogen bonds with a biological target.
Rotatable Bonds indicate the flexibility of a molecule, which can affect its binding to a receptor.
Ligand-Receptor Interaction Modeling through Molecular Docking (General methodology for chemical biology)
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery and chemical biology for understanding the basis of molecular recognition.
The general methodology for molecular docking involves the following steps:
Preparation of the Receptor: The three-dimensional structure of the target protein is obtained, often from experimental methods like X-ray crystallography or NMR spectroscopy. Hydrogen atoms are typically added, and any non-essential molecules (like water) may be removed from the binding site.
Preparation of the Ligand: A 3D structure of the ligand, in this case, this compound, is generated and its energy is minimized to obtain a stable conformation.
Docking Simulation: A docking algorithm systematically samples a large number of possible orientations and conformations of the ligand within the defined binding site of the receptor.
Scoring and Analysis: A scoring function is used to estimate the binding affinity for each generated pose. The poses are then ranked, and the top-ranking poses are analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the receptor.
For this compound, molecular docking could be used to hypothetically screen its binding against various biological targets to explore its potential pharmacological activities. The presence of the iodine atom makes it a candidate for forming halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.
Molecular Dynamics Simulations to Investigate Dynamic Behavior
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and interactions of the ligand-receptor complex in a simulated physiological environment.
An MD simulation of this compound, either alone in a solvent or bound to a receptor, could provide valuable insights into its behavior. For the unbound molecule, simulations can reveal its conformational flexibility and solvation properties. For the ligand-receptor complex, MD simulations can be used to:
Assess the stability of the binding pose predicted by molecular docking.
Investigate the role of water molecules in mediating ligand-receptor interactions.
Calculate the binding free energy, providing a more accurate estimation of the binding affinity.
Observe any conformational changes in the receptor that are induced by the binding of the ligand.
These simulations provide a more realistic and detailed understanding of the molecular interactions and the dynamic nature of the system at an atomic level.
Structure Activity Relationship Sar Investigations of Functionalized Propoxyaniline Derivatives
Design Principles for Modulating Molecular Interactions through Substitution Effects
The core principle of SAR is that the biological activity of a compound is directly related to its chemical structure. For propoxyaniline derivatives, molecular interactions can be modulated by strategically altering substituents on the aniline (B41778) ring. These modifications influence the compound's electronic, steric, and hydrophobic properties, which in turn dictate the affinity and efficacy of its binding to a target protein.
Key design principles include:
Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can alter the charge distribution across the molecule. This influences electrostatic or hydrogen-bonding interactions within the receptor's binding pocket. For instance, replacing an electron-withdrawing nitro group with another, such as a cyano group, can probe the importance of local electronic properties for activity.
Steric Effects: The size and shape of a substituent (e.g., comparing a small cyano group to a larger iodo group) can impact how the ligand fits into its binding site. Large, bulky groups may cause steric hindrance, preventing optimal binding, or they may form favorable van der Waals interactions that enhance affinity.
These principles are systematically applied to create a library of analogs, allowing researchers to map the chemical space required for a specific biological response.
Methodologies for Investigating Ligand-Macromolecule Binding (e.g., Photoaffinity Labeling with diazirine derivatives)
To elucidate the precise interactions between propoxyaniline derivatives and their biological targets, advanced chemical biology techniques are employed. Photoaffinity labeling (PAL) is a particularly powerful method for identifying and mapping ligand-binding sites. nih.gov This technique utilizes a photoreactive version of the ligand, which, upon activation with UV light, forms a highly reactive intermediate that covalently bonds to nearby amino acid residues in the binding pocket. nih.govresearchgate.net
Diazirines, especially trifluoromethyl-diazirines, are among the most effective photophores for PAL. nih.gov They offer several advantages:
Small Size: Their compact structure minimizes steric perturbation of the original ligand, preserving its natural binding affinity. nih.gov
Chemical Stability: Diazirines are stable in the dark and under various biological conditions, preventing non-specific reactions before photoactivation.
High Reactivity of Intermediate: Upon photolysis, they generate a highly reactive carbene that rapidly and non-selectively inserts into proximal C-H or N-H bonds, providing an accurate snapshot of the binding interaction. nih.gov
The synthesis of photoreactive propoxyaniline derivatives for PAL studies is a critical step that requires careful chemical strategy. researchgate.net The goal is to introduce a photophore, such as a trifluoromethyldiazirinyl group, onto the propoxyaniline scaffold without compromising its biological activity. nih.gov For instance, to study sweeteners like 5-Nitro-2-propoxyaniline, a diazirine group might be introduced at the 5-position of the aniline ring. nih.gov
However, the synthesis can present challenges. For example, attempts to reduce a nitro group on the aniline ring after the formation of a diazirine ring can lead to the decomposition of the diazirinyl moiety, necessitating alternative synthetic routes. researchgate.net The development of efficient, multi-step synthetic protocols is essential for producing these chemical probes in sufficient quantity and purity for biological experiments. researchgate.netuq.edu.au
Complementary to PAL, site-directed mutagenesis (SDM) is a powerful technique used to probe the ligand-receptor interaction from the protein's perspective. nih.govnih.gov This method involves systematically replacing specific amino acids in the target receptor with others (often alanine, to remove the side chain's functionality) and then measuring the effect on ligand binding or receptor activation. biorxiv.org
In the context of propoxyaniline sweeteners, the target is the heterodimeric T1R2/T1R3 G protein-coupled receptor. researchgate.net Researchers have used SDM to identify multiple binding sites on this receptor complex. nih.govmdpi.com For example, studies have shown that:
The Venus Flytrap domain (VFT) of the T1R2 subunit is the primary binding site for many sweeteners. mdpi.com
The transmembrane domain (TMD) of the T1R3 subunit contains an allosteric binding site for compounds like cyclamate. nih.govbiorxiv.org
The cysteine-rich domain (CRD) of T1R3 is involved in the binding of sweet-tasting proteins. mdpi.com
By creating a series of mutant receptors and testing their response to a specific propoxyaniline derivative, researchers can pinpoint the critical residues required for binding. If a mutation dramatically reduces or abolishes the compound's activity, it suggests that the mutated residue is part of the binding site or is crucial for the conformational changes needed for receptor activation. nih.gov
Influence of Substituent Position and Nature on Molecular Recognition
The specific substituent at a given position on the propoxyaniline ring has a profound impact on molecular recognition and biological activity. The 5-position, in particular, has been shown to be critical for the sweetness of 2-propoxyaniline (B1271045) derivatives.
A key study highlighted that substituting the nitro group of 5-Nitro-2-propoxyaniline with a cyano group, yielding 3-amino-4-propoxybenzonitrile, resulted in almost no decrease in sweetness. nih.gov This finding suggests that for high-potency sweetness, this position requires a substituent with strong electron-withdrawing properties. The similar performance of the nitro (-NO₂) and cyano (-CN) groups indicates that the specific atomic composition may be less important than the resulting electronic effect on the aniline ring.
The hypothetical introduction of an iodine atom at the 5-position (5-Iodo-2-propoxyaniline) would introduce different properties. While iodine is an electron-withdrawing group, its effect is weaker than that of a nitro or cyano group. Furthermore, iodine is significantly larger, which would introduce considerable steric bulk. This increased size could potentially hinder the molecule's fit within the constrained binding pocket of the sweet taste receptor, possibly leading to a reduction in activity compared to its nitro and cyano counterparts.
| Compound | Substituent at Position 5 | Observed Sweetness Activity | Relevant Properties |
| 5-Nitro-2-propoxyaniline | -NO₂ | Very High (~4000x sucrose) nih.gov | Strong electron-withdrawing, planar |
| 3-amino-4-propoxybenzonitrile | -CN | Very High (similar to nitro analog) nih.gov | Strong electron-withdrawing, linear |
| This compound | -I | Not reported, potentially lower | Weaker electron-withdrawing, large steric bulk |
This interactive table summarizes the structure-activity relationship based on the substituent at the 5-position.
Comparative SAR Analysis Across Diverse Aniline Scaffolds
While detailed SAR studies exist for the 2-propoxyaniline scaffold, comparing it to other aniline-based scaffolds provides broader insights into the requirements for molecular recognition at a specific receptor. For the sweet taste receptor, ligands come from a vast and structurally diverse range of chemical classes, including sugars, amino acids, peptides, and synthetic molecules.
Comparing the propoxyaniline scaffold to other sweeteners that bind the T1R2/T1R3 receptor reveals different binding modes and SAR principles:
D-Phenylalanine Derivatives: Certain D-amino acids are natural sweeteners. Photoreactive diazirinyl derivatives of D-phenylalanine have been developed to probe their binding sites, highlighting a completely different chemical scaffold that achieves a similar biological outcome. nih.govelsevierpure.com
Sulfamates (e.g., Cyclamate): These compounds represent another distinct chemical class. Studies combining SDM and molecular modeling have shown that cyclamate binds within the transmembrane domain of the T1R3 subunit, a different location from the primary binding site for many other sweeteners in the T1R2 VFT. nih.gov This demonstrates that different scaffolds can activate the same receptor through entirely different interaction sites.
This comparative analysis underscores that while the functionalized 2-propoxyaniline scaffold has been optimized for high-potency interaction, likely within the VFT of the T1R2 subunit, the T1R2/T1R3 receptor possesses multiple recognition sites that can be targeted by diverse chemical structures to elicit a sweet taste response.
Information regarding "this compound" is not publicly available to fulfill the requested article structure.
Following a comprehensive search for scientific literature and data, it has been determined that there is insufficient publicly available information to generate a thorough and detailed article on the industrial and research applications of This compound as a chemical intermediate according to the specified outline.
The search did confirm the existence and classification of this compound as a chemical intermediate. It is listed by chemical suppliers as an organic building block, a foundational component used in the construction of more complex molecules. Furthermore, a patent for pyrazolo[3,4-c]pyridine derivatives, which have relevance in pharmaceutical research, mentions this compound as a reactant in the synthesis process.
However, these findings are limited and lack the detailed research findings and data necessary to populate the requested sections:
Industrial and Research Applications of 5 Iodo 2 Propoxyaniline As a Chemical Intermediate
Research Applications in Agrochemical and Pharmaceutical Intermediates:Beyond the single patent reference related to pharmaceutical precursors, no information was found regarding its application as an intermediate in agrochemical research or in broader pharmaceutical contexts.
Due to the scarcity of detailed scientific information, creating an authoritative and informative article that strictly adheres to the provided, detailed outline is not possible at this time. The available data is not sufficient to generate the requested content, including data tables and in-depth research findings.
It is important to note that searches frequently yielded results for a similarly named but chemically distinct compound, 5-Nitro-2-propoxyaniline , indicating that this related molecule is more widely studied and documented.
Future Research Directions and Emerging Opportunities for 5 Iodo 2 Propoxyaniline
Exploration of Green Chemistry Approaches for Synthesis
Traditional synthetic routes for halogenated anilines often rely on methods that are not environmentally friendly, involving hazardous reagents and organic solvents. iastate.eduresearchgate.net The future of synthesizing 5-Iodo-2-propoxyaniline and its derivatives lies in the adoption of green chemistry principles to enhance sustainability and efficiency.
Key areas of exploration include:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. tandfonline.commdpi.comutrgv.edu This technique offers rapid volumetric heating and can lead to cleaner reactions with fewer byproducts, making it a prime candidate for the synthesis and derivatization of substituted anilines. tandfonline.comnih.govsemanticscholar.org
Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and reaction time. This precision can enhance the selectivity and safety of hazardous reactions, like nitration and hydrogenation, which are common in aniline (B41778) synthesis. acs.org Flow chemistry also allows for easier scalability and can minimize waste generation. noelresearchgroup.com
Eco-Friendly Solvents and Catalysts: Research is moving towards replacing traditional organic solvents with greener alternatives like water or ionic liquids. mdpi.comacs.org Furthermore, the development of heterogeneous catalysts that can be easily recovered and reused is a core tenet of green chemistry. researchgate.net For the iodination step, methods using catalysts like silver(I) triflimide or elemental sulfur with N-iodosuccinimide (NIS) in greener solvents such as hexafluoroisopropanol are being explored to avoid harsher reagents. organic-chemistry.org
| Parameter | Traditional Synthesis | Green Chemistry Approach |
|---|---|---|
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasound |
| Reaction Time | Often lengthy (hours to days) | Significantly reduced (minutes to hours) tandfonline.com |
| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, supercritical CO2 mdpi.com |
| Catalysts | Homogeneous catalysts (often precious metals), stoichiometric reagents | Recoverable heterogeneous catalysts, biocatalysts researchgate.net |
| Process Type | Batch processing | Continuous flow processing noelresearchgroup.com |
Development of Highly Functionalized Derivatives with Tailored Reactivity
This compound serves as an excellent scaffold for creating a diverse library of more complex molecules. The presence of three distinct functional groups—the iodo, amino, and propoxy groups—allows for selective modification and the introduction of new functionalities.
Cross-Coupling Reactions: The carbon-iodine bond is a highly valuable handle for forming new carbon-carbon and carbon-heteroatom bonds. Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, can be employed to introduce a wide array of substituents at the 5-position. nih.govbeilstein-journals.org This allows for the synthesis of bi-aryl compounds, alkynylated derivatives, and complex amines, significantly expanding the molecular diversity obtainable from this starting material.
Synthesis of Heterocycles: Anilines are fundamental precursors in the synthesis of numerous nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry. nih.gov this compound can be used to construct novel substituted indoles, quinolines, quinoxalines, and benzodiazepines. nih.govchim.it The iodo and propoxy substituents can modulate the electronic properties and steric environment, influencing the course of cyclization reactions and the properties of the final heterocyclic products.
Modification of the Aniline Group: The primary amine can be readily transformed into a wide range of other functional groups. It can be acylated to form amides, alkylated, or converted into a diazonium salt. The diazonium intermediate is particularly versatile, allowing for the introduction of halogens, hydroxyl, cyano, and aryl groups via Sandmeyer-type reactions.
| Reaction Type | Target Functional Group | Potential Application Area |
|---|---|---|
| Suzuki Coupling | Aryl or Heteroaryl at C5 | Organic electronics, pharmaceuticals |
| Sonogashira Coupling | Alkynyl at C5 | Functional polymers, molecular wires |
| Buchwald-Hartwig Amination | Substituted amine at C5 | Medicinal chemistry |
| Fischer Indole Synthesis | Fused Indole Ring | Bioactive compounds semanticscholar.org |
| Diazotization/Sandmeyer | -F, -Cl, -Br, -CN, -OH at C2 | Fine chemical synthesis |
Integration with Advanced Materials Science
Substituted anilines are important monomers for the synthesis of conducting polymers and other functional materials. hilarispublisher.com Poly(2,5-dimethoxyaniline), a close structural analog of the polymer derived from this compound, has been synthesized via green chemistry approaches and shows promise for its high electrical conductivity and charge storage capacity. researchgate.netrsc.org
Future opportunities in materials science include:
Conducting Polymers: this compound can be polymerized to form novel polyanilines. The propoxy group can enhance the solubility and processability of the resulting polymer, a common challenge with polyaniline itself. researchgate.net The iodo-substituent offers a unique advantage: it can be retained in the polymer backbone as a site for post-polymerization modification, allowing for the tuning of the material's electronic properties or the attachment of other functional moieties.
Organic Electronics: The derivatives of this compound, particularly those synthesized through cross-coupling reactions, can be designed as components for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. rsc.org The ability to systematically vary the substituents allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for designing efficient electronic materials.
Interdisciplinary Research in Chemical Biology and Organic Synthesis
The intersection of organic synthesis and biology offers fertile ground for the application of novel chemical entities. This compound and its derivatives can serve as valuable tools for investigating biological systems.
A key emerging opportunity is in the field of photoaffinity labeling . Research on the closely related compound, 5-nitro-2-propoxyaniline, an artificial sweetener, has led to the synthesis of photoreactive derivatives to identify and study its sweet taste receptor. researchgate.net This approach can be directly extended to this compound. The iodo group can be readily substituted with a photoreactive group, such as a diazirine or an azide, via established synthetic methods.
This creates the potential to develop novel chemical probes for:
Target Identification: By incorporating a photoreactive group, derivatives can be used to covalently label their biological targets (e.g., enzymes, receptors) upon photo-irradiation, enabling their identification and characterization.
Structure-Activity Relationship (SAR) Studies: The propoxy and amino groups can be systematically modified to explore how changes in structure affect binding affinity and biological activity, providing insights into the molecular interactions between the small molecule and its biological target. researchgate.net
This interdisciplinary approach positions this compound not just as a synthetic intermediate, but as a foundational scaffold for creating sophisticated tools to probe complex biological questions. nih.govresearchgate.net
| Field | Application | Key Feature of this compound |
|---|---|---|
| Chemical Biology | Photoaffinity labeling probes researchgate.net | Iodo group allows for attachment of photoreactive moieties. |
| Medicinal Chemistry | Scaffold for heterocyclic drug candidates nih.gov | Aniline core for building diverse heterocyclic systems. |
| Materials Science | Monomer for functional polymers researchgate.netrsc.org | Propoxy group for solubility; Iodo group for post-polymerization modification. |
| Organic Synthesis | Versatile building block hilarispublisher.comnih.gov | Orthogonal reactivity of iodo and amino groups. |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 5-Iodo-2-propoxyaniline, and how can reaction conditions be optimized for high purity?
- Methodological Answer : The compound can be synthesized via iodination of 2-propoxyaniline derivatives using iodine sources (e.g., N-iodosuccinimide) under controlled pH. Alkylation of 5-iodo-2-aminophenol with propyl halides (e.g., 1-iodopropane or 2-iodopropane) is another route. Optimize stoichiometry (1.2–1.5 equivalents of alkylating agent) and use polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours. Monitor purity via GC (>95.0% as per industrial standards) . Post-synthesis, recrystallization in ethanol/water mixtures improves purity.
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of NMR (¹H/¹³C) and FT-IR spectroscopy to confirm the propoxy chain and iodine substitution. For example, the aromatic proton adjacent to the iodine in 4-iodoaniline derivatives shows downfield shifts (~7.5–8.0 ppm in ¹H NMR) . Elemental analysis (C, H, N) and mass spectrometry (ESI-MS) validate molecular weight (e.g., theoretical MW: ~277 g/mol).
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent degradation via light or moisture. Stability studies under accelerated conditions (40°C/75% RH for 1–2 weeks) can assess decomposition pathways. Monitor via HPLC with UV detection (λ = 254 nm) to track impurities .
Advanced Research Questions
Q. How can conflicting melting point data for iodo-substituted aniline derivatives be resolved?
- Methodological Answer : Discrepancies in reported melting points (e.g., 4-iodoaniline: 61–63°C vs. other analogs) may arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify phase transitions and thermogravimetric analysis (TGA) to rule out solvent retention. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .
Q. What experimental design considerations are critical for studying the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Design reactions (e.g., Suzuki-Miyaura coupling) by selecting palladium catalysts (Pd(PPh₃)₄) and optimizing base strength (K₂CO₃ vs. Cs₂CO₃). Control oxygen/moisture via Schlenk techniques. Use kinetic studies (sampling at 0, 2, 6, 12 h) and LC-MS to track intermediates. Address contradictions in yield by testing solvent effects (THF vs. dioxane) and ligand ratios (1–5 mol%) .
Q. How can researchers mitigate interference from byproducts during HPLC analysis of this compound?
- Methodological Answer : Optimize mobile phase composition (e.g., acetonitrile/water with 0.1% formic acid) and column selection (C18, 2.6 µm particle size) to separate iodinated byproducts. Use diode-array detection (DAD) to distinguish UV profiles. For trace impurities, employ mass-directed purification .
Q. What strategies validate the photostability of this compound under experimental conditions?
- Methodological Answer : Expose the compound to UV light (λ = 365 nm) in a photoreactor and sample at intervals (0, 1, 3, 6 h). Analyze degradation via UPLC-MS/MS to identify photo-oxidation products (e.g., quinone derivatives). Compare with dark-control samples stored under identical thermal conditions .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported solubility data for iodoaniline derivatives?
- Methodological Answer : Re-evaluate solubility in multiple solvents (e.g., DMSO, ethanol, hexane) using gravimetric analysis. Ensure saturation by sonication and filtration (0.22 µm PTFE filters). Report data with temperature (±0.5°C) and agitation controls. Contrast results with literature values for analogs like 4-iodoaniline (solubility in ethanol: ~25 mg/mL at 25°C) .
Q. What analytical approaches resolve discrepancies in reaction yields between batch syntheses?
- Methodological Answer : Conduct Design of Experiments (DoE) to isolate variables (e.g., catalyst loading, temperature). Use Pareto charts to identify dominant factors. Replicate reactions under controlled conditions (n ≥ 3) and apply statistical tests (e.g., ANOVA) to assess significance. Document deviations in purity (GC area%) and side-reaction profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
